

# N-(4-Methoxyphenyl)acetamide structural formula and nomenclature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)acetamide

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An In-depth Technical Guide to **N-(4-Methoxyphenyl)acetamide**

## Nomenclature and Structural Formula

**N-(4-Methoxyphenyl)acetamide**, a member of the acetamide class of compounds, is structurally characterized by an acetamido group attached to a methoxy-substituted benzene ring.<sup>[1]</sup>

IUPAC Name: **N-(4-methoxyphenyl)acetamide**<sup>[1][2]</sup>

Synonyms: 4'-Methoxyacetanilide, p-Acetanisidine, Methacetin, 4-(Acetylamino)anisole<sup>[1][2][3][4]</sup>

CAS Number: 51-66-1<sup>[2][3][5]</sup>

Molecular Formula: C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub><sup>[1][2][3]</sup>

Molecular Weight: 165.19 g/mol <sup>[1][3]</sup>

Structural Formula:

The structure consists of a central phenyl ring substituted with a methoxy group (-OCH<sub>3</sub>) at the para position (position 4) and an acetamido group (-NHCOCH<sub>3</sub>) at position 1.

## Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-Methoxyphenyl)acetamide** is presented in the table below.

Property	Value	Reference
Physical State	Light purple powder / Crystalline solid	[3][6]
Melting Point	127.2 - 138 °C	[3][4][5][7][8]
Boiling Point	~335 °C (rough estimate)	[4][5]
Density	~1.1 - 1.24 g/cm <sup>3</sup>	[3][5]
Water Solubility	0.42 g/100 mL (at 20 °C)	[4][5]
Solubility	Soluble in alcohol, chloroform, dilute acids, and alkalis. Slightly soluble in methanol.	[4][6]
Partition Coefficient (logP)	1.83	[3]
Flash Point	162.8 °C	[4][5]
Refractive Index	~1.558 - 1.5839 (estimate)	[4][5]

## Experimental Protocols

Detailed methodologies for the synthesis of **N-(4-Methoxyphenyl)acetamide** are provided below.

### Synthesis via Acetylation of 4-Methoxyaniline

This method involves the reaction of 4-methoxyaniline with acetic anhydride.[9]

Materials:

- 4-Methoxyaniline
- Acetic anhydride

- Dichloromethane (DCM), dry
- Saturated sodium carbonate solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a round-bottom flask, add 4-methoxyaniline (0.7 mL, 6.1 mmol, 0.5 equiv.), acetic anhydride (0.7 mL, 7.3 mmol, 0.6 equiv.), and dry DCM (18 mL).[\[9\]](#)
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, wash the mixture with a saturated solution of sodium carbonate.[\[9\]](#)
- Separate the organic layer and dry it over anhydrous  $\text{Na}_2\text{SO}_4$ .[\[9\]](#)
- Remove the solvent under reduced pressure.
- Purify the resulting product by column chromatography using a hexane/ethyl acetate solvent system to obtain **N-(4-methoxyphenyl)acetamide**.[\[9\]](#)

## Synthesis from p-Acetamidophenol using Trimethyl Phosphate

This protocol describes the methylation of p-acetamidophenol.[\[10\]](#)

Materials:

- p-Acetamidophenol
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Trimethyl phosphate

- Water
- Methylene chloride
- 6% Sodium hydroxide (NaOH) solution

#### Procedure:

- In a three-necked 100 ml flask equipped with a reflux condenser and a mechanical stirrer, add p-acetamidophenol (10.0 g, 0.066 mol), potassium carbonate (2.0 g, 0.014 mol), and trimethyl phosphate (20 ml, 0.17 mol).[\[10\]](#)
- Heat the mixture to 90°C for three hours.[\[10\]](#)
- Allow the mixture to stand overnight.
- Quench the reaction by adding 50 ml of water.[\[10\]](#)
- Extract the product into methylene chloride.
- Wash the organic extract with a 6% sodium hydroxide solution to remove any unreacted starting material.[\[10\]](#)
- Concentrate the organic phase in vacuo to yield p-acetamidoanisole (**N-(4-Methoxyphenyl)acetamide**).[\[10\]](#)

## Synthesis from p-Acetamidophenol using Dimethyl Sulfite

This alternative methylation method utilizes dimethyl sulfite.[\[11\]](#)

#### Materials:

- p-Acetamidophenol
- Potassium carbonate ( $K_2CO_3$ )
- Dimethyl sulfite

- Water
- Dilute caustic solution
- Methylene chloride

Procedure:

- To a three-necked 100 ml flask equipped for reflux and fitted with a mechanical stirrer, add dimethyl sulfite (10 ml, 0.12 mol), potassium carbonate (2.0 g, 0.014 mol), and p-acetamidophenol (5.0 g, 0.033 mol).[\[11\]](#)
- Heat the mixture to 70°C for six hours.[\[11\]](#)
- While still hot, quench the reaction with 50 ml of water.[\[11\]](#)
- Make the solution basic with a dilute caustic solution.
- Extract the organic materials into methylene chloride.[\[11\]](#)
- Concentrate the extracts in vacuo to obtain p-acetamidoanisole.[\[11\]](#)

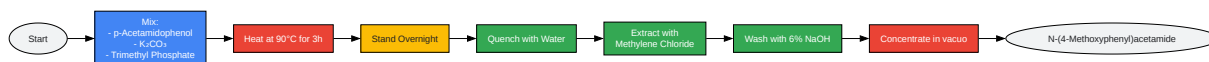
## Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described synthesis protocols.



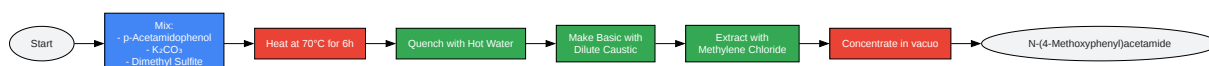
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Caption: Workflow for the synthesis of **N-(4-Methoxyphenyl)acetamide** via acetylation.



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Caption: Workflow for synthesis from p-Acetamidophenol with Trimethyl Phosphate.



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Caption: Workflow for synthesis from p-Acetamidophenol with Dimethyl Sulfite.

## Applications and Biological Relevance

**N-(4-Methoxyphenyl)acetamide**, also known as Methacetin, has been utilized as a diagnostic agent. Specifically, it is employed in the Methacetin breath test (MBT) to assess liver function. [5] This non-invasive test can help in the early prediction of liver dysfunction that may arise from various causes, including drug-induced liver injury from medications like valproic acid. [4] [5] In terms of its metabolism, p-Methoxyacetanilide is known to have human metabolites that include acetaminophen. [1] [5] While it is a member of the acetamides and an aromatic ether, its primary application in a research and clinical context is related to liver function diagnostics. [1] [5]

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- To cite this document: BenchChem. [N-(4-Methoxyphenyl)acetamide structural formula and nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b373975#n-4-methoxyphenyl-acetamide-structural-formula-and-nomenclature]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)